7,12-Dihydrobenzo[a]phenazine-5,6-dithione
Description
Structure
3D Structure
Properties
CAS No. |
142942-73-2 |
|---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
benzo[a]phenazine-5,6-dithiol |
InChI |
InChI=1S/C16H10N2S2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8,19-20H |
InChI Key |
DRNSFGRWWDZOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)S)S |
Origin of Product |
United States |
Synthetic Methodologies for 7,12 Dihydrobenzo a Phenazine 5,6 Dithione and Its Analogs
Historical and Classical Approaches to Phenazine (B1670421) Core Synthesis
The foundational methods for constructing the phenazine nucleus have been well-established for over a century and continue to be relevant in contemporary organic synthesis. These classical routes typically involve condensation reactions that bring together key aromatic precursors.
The Wohl-Aue reaction , first reported in the early 20th century, is a cornerstone of phenazine synthesis. researchgate.net This method traditionally involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base, such as potassium hydroxide, often at elevated temperatures. researchgate.netnih.gov The reaction proceeds through a series of complex intermediates, ultimately leading to the formation of the tricyclic phenazine system. The versatility of this reaction allows for the synthesis of a diverse array of substituted phenazines by varying the starting aniline and nitroarene precursors. researchgate.netmorressier.comnih.gov For instance, the synthesis of various halogenated phenazine analogues has been successfully achieved using this modular approach. nih.gov
Another classical approach is the direct condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds . nih.govresearchgate.net This straightforward method provides a reliable route to phenazines and their benzo-fused analogs. The reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various o-phenylenediamines is a well-documented example that yields benzo[a]phenazine (B1654389) derivatives. nih.govresearchgate.net The conditions for these condensations can vary, from refluxing in solvents like acetic acid or ethanol (B145695) to solvent-free grinding methods, which can offer improved yields and shorter reaction times. nih.govresearchgate.net
The Beirut reaction represents a distinct pathway to nitrogen-containing heterocycles, particularly quinoxaline-N,N'-dioxides, through the cycloaddition of a benzofuroxan (B160326) with enamines or other suitable nucleophiles. sbq.org.br While not a direct synthesis of the core phenazine structure in its most common application, the principles of N-N bond formation and heterocyclization are relevant to the broader field of aza-polycyclic compound synthesis. acs.orgwikipedia.orgnih.gov
These historical methods, summarized in the table below, form the bedrock upon which more specialized synthetic routes have been developed.
| Classical Synthesis | Reactants | Key Features |
| Wohl-Aue Reaction | Aromatic nitro compound + Aniline | Base-catalyzed condensation, modular, suitable for substituted phenazines. researchgate.netnih.govresearchgate.netmorressier.comnih.gov |
| Condensation Reaction | 1,2-Diamine + 1,2-Dicarbonyl | Direct, versatile for benzo-fused phenazines. nih.govresearchgate.net |
| Beirut Reaction | Benzofuroxan + Enamine/Nucleophile | Primarily for quinoxaline-N,N'-dioxides, involves cycloaddition. sbq.org.bracs.orgwikipedia.orgnih.gov |
Specific Synthetic Routes Towards 7,12-Dihydrobenzo[a]phenazine-5,6-dithione
The synthesis of the target molecule, this compound, requires specific functionalization of the pre-formed or concurrently formed benzo[a]phenazine skeleton. This involves the introduction of the dithione group, which is a key structural feature.
The conversion of carbonyl groups (C=O) to thiocarbonyl groups (C=S) is a critical step in the synthesis of dithiones. This transformation, known as thionation, is typically achieved using specialized sulfur-transfer reagents. While direct thionation of a corresponding 5,6-dione precursor of 7,12-Dihydrobenzo[a]phenazine is a plausible route, the literature more broadly describes various thionating agents and their applications. Reagents like Lawesson's reagent and phosphorus pentasulfide (P4S10) are commonly employed for such conversions. dntb.gov.ua More recently, a reagent system comprising a phosphorus sulfide (B99878) compound and a siloxane, such as hexamethyldisiloxane (B120664) (HMDO), has been reported for the thionation of esters and other carbonyl-containing compounds. google.com This method has shown increased yields and simplified product production in certain cases. google.com The direct application of these thionation methods to a suitable benzo[a]phenazine-5,6-dione (B182211) precursor would be a logical synthetic step to yield the desired dithione.
The construction of the 7,12-Dihydrobenzo[a]phenazine core itself is most directly achieved through the condensation of an appropriate diamine and a dicarbonyl compound. Specifically, the synthesis of the benzo[a]phenazine framework often utilizes the reaction between an o-phenylenediamine (B120857) and 2-hydroxy-1,4-naphthoquinone (lawsone), which exists in tautomeric equilibrium with a 1,2,4-trione. nih.govresearchgate.net This reaction leads to the formation of benzo[a]phenazin-5-ol, which is a tautomer of 6H-benzo[a]phenazin-5-one. nih.gov To arrive at a precursor for the target dithione, one would need to synthesize a 5,6-dione derivative of the dihydrobenzo[a]phenazine system. The condensation of phenanthroline-5,6-diones with ethylenediamine (B42938) has been studied, providing insights into the reaction between diones and diamines to form pyrazino-fused systems. researchgate.net
The formation of the final ring in the dihydrobenzo[a]phenazine system is an inherent part of the condensation strategies mentioned above. However, other cyclization strategies can also be envisioned. Reductive cyclization of appropriately substituted diphenylamines or oxidative cyclization of 1,2-diaminobenzene derivatives are general methods for phenazine synthesis. nih.gov For the specific dihydrobenzo[a]phenazine system, intramolecular cyclization reactions could be employed. For instance, a Friedländer condensation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful tool for constructing quinoline (B57606) and, by extension, phenanthroline and other fused aza-aromatic systems. nih.gov While not directly reported for this compound, such cyclization strategies are fundamental in the synthesis of complex heterocyclic scaffolds. nih.govnih.gov
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has introduced more efficient and versatile methods for constructing complex molecules, including multicomponent reactions (MCRs).
MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency. beilstein-journals.org The synthesis of phenazine derivatives has benefited from the development of MCRs. For example, one-pot, two-step tandem syntheses of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives have been reported. nih.gov These reactions typically involve the condensation of 2-hydroxynaphthalene-1,4-dione (a lawsone derivative), a diamine, an aldehyde, and a source of active methylene (B1212753), such as malononitrile. nih.gov These MCRs can be facilitated by microwave irradiation or various catalysts, including nano CuO and reusable solid base catalysts. nih.govnih.gov While a direct MCR for this compound is not explicitly detailed, the principles of MCRs could be adapted to construct the core structure with appropriate functionalities that could then be converted to the dithione.
The table below summarizes the advanced synthetic approaches.
| Advanced Synthesis | Reactants | Key Features |
| Multicomponent Reactions | 2-hydroxynaphthalene-1,4-dione, diamine, aldehyde, active methylene compound | One-pot, high efficiency, combinatorial potential. nih.govnih.gov |
Catalyst-Mediated Synthesis (e.g., acid catalysis, heterogeneous catalysis)
The synthesis of the benzo[a]phenazine core is frequently achieved through the condensation of a 1,2-diamine with a suitable quinone, a reaction often facilitated by catalysts.
Acid Catalysis: Brønsted acids are commonly employed to catalyze the condensation reaction. For instance, the synthesis of 5,7-dihydrobenzo[a]phenazin-5-one derivatives is accomplished by the condensation of aromatic 1,2-diamines with 2-hydroxy-1,4-naphthoquinone (lawsone) in refluxing acetic acid. nih.gov Similarly, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in polyethylene (B3416737) glycol (PEG-400) for the synthesis of benzo[a]phenazine-fused derivatives. nih.gov Other acid catalysts, such as oxalic acid, have also been proven effective. nih.gov
Heterogeneous Catalysis: To enhance sustainability and ease of purification, various heterogeneous catalysts have been developed. These catalysts are typically solid-supported, allowing for simple recovery and reuse. Examples include nano-copper oxide, caffeine (B1668208), and magnetic nanoparticle-supported catalysts like H₃PW₁₂O₄₀@Fe₃O₄-ZnO, which facilitate the synthesis of benzo[a]phenazine derivatives under microwave irradiation or thermal conditions. nih.govnih.govtandfonline.comtandfonline.com A process using copper oxide quantum dots on magnetic mesoporous silica (B1680970) nanoparticles has been reported for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which involves the initial formation of a benzo[a]phenazine intermediate. nih.gov
The synthesis of the target dithione would likely proceed from the corresponding dione (B5365651), Benzo[a]phenazine-5,6-dione. nih.gov While direct catalytic thionation for this specific substrate is not widely documented, the conversion of quinones to dithiones is a known transformation in organic synthesis, often employing reagents like Lawesson's reagent.
| Catalyst Type | Specific Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Homogeneous (Acid) | Acetic Acid | Condensation of 1,2-diamines and lawsone | Classical method, reflux conditions | nih.gov |
| Homogeneous (Acid) | p-Toluenesulfonic acid (p-TSA) | Multicomponent synthesis of phenazine derivatives | Used in green solvent (PEG-400) | nih.gov |
| Homogeneous (Organocatalyst) | Oxalic Acid | Four-component synthesis of phenazine derivatives | Reusable, homogeneous organocatalyst | nih.gov |
| Heterogeneous | Nano Copper Oxide (CuO) | Synthesis of benzo[a]pyrano[2,3-c]phenazines | Nanocatalyst for multicomponent reactions | nih.gov |
| Heterogeneous | H₃PW₁₂O₄₀@Fe₃O₄–ZnO | Microwave-assisted synthesis of benzo[a]furo[2,3-c]phenazines | Magnetic, reusable, solvent-free conditions | tandfonline.comtandfonline.com |
Photochemical Transformations and Mechanistic Aspects (e.g., photoactivated oxidation, reactive oxygen species generation)
Photochemical methods are integral to both the synthesis and transformation of dihydrophenazine structures. The 5,10-dihydrophenazine (B1199026) core is known to be photo-reactive and can be unstable in the presence of air and light. bohrium.com
Photoactivated Oxidation: Research on 5,12-dihydrobenzo[b]phenazine, a structural isomer of the target compound's core, has shown that it can undergo photoactivated autocatalytic oxidation to form benzo[b]phenazine (B13996840). units.it This process can be initiated by light wavelengths both within and outside the absorption band of the dihydrophenazine, implying a complex activation mechanism. units.it The reaction utilizes oxygen from the air as the oxidant, highlighting a green synthetic application. units.it
Reactive Oxygen Species (ROS) Generation: The mechanism of such photo-oxidations often involves the generation of reactive oxygen species. units.it Dihydrophenazines, in their excited state, can transfer energy or electrons to molecular oxygen, leading to the formation of species like singlet oxygen or superoxide (B77818) anion. These ROS are highly reactive and can then oxidize the dihydrophenazine to its corresponding aromatic phenazine. This reversible redox dynamic between phenazine and dihydrophenazine is being leveraged in areas like photocatalysis for hydrogen peroxide synthesis. rsc.org The photocatalytic activity of dihydrophenazines is well-established, where they can act as potent photo-reducing agents. nih.govnewiridium.com
| Process | Substrate/Analog | Key Findings | Mechanistic Aspect | Reference |
|---|---|---|---|---|
| Photoactivated Oxidation | 5,12-Dihydrobenzo[b]phenazine | Autocatalytic oxidation to benzo[b]phenazine using air | Involves Reactive Oxygen Species (ROS) | units.it |
| Photoredox Catalysis | N,N′-Diaryldihydrophenazines | Act as potent metal-free photo-reducing agents | Formation of stable radical cations | nih.gov |
| Photocatalysis | Dihydrophenazine-based polymers | Reversible redox cycle with phenazine for H₂O₂ production | Facilitates charge transfer and reduces recombination | rsc.org |
Chemo- and Regioselectivity in Synthetic Pathways
The synthesis of substituted benzo[a]phenazines requires precise control over the arrangement of substituents, a challenge addressed through chemo- and regioselective strategies.
The primary method for establishing the benzo[a]phenazine skeleton involves the condensation of a 1,2-phenylenediamine derivative with a 1,2- or 1,4-naphthoquinone (B94277) derivative. The regioselectivity of this reaction is dictated by the substitution patterns of the two reactants. For example, the reaction of an unsymmetrically substituted 1,2-diaminobenzene with 2-hydroxy-1,4-naphthoquinone (lawsone) can potentially lead to two different regioisomers. The inherent reactivity of the starting materials often directs the reaction towards a single, preferred product. nih.govresearchgate.net
More advanced methods have been developed to ensure high regioselectivity. A protocol for synthesizing nonsymmetrically substituted 2,3,7,8-tetraalkoxyphenazines utilizes a Buchwald–Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. nih.govnih.gov This approach allows for the deliberate placement of up to four different substituents at specific positions on the phenazine core with high fidelity. nih.govnih.gov
In another example, the cyclocondensation of triphenylene-1,2-diquinone with 1,2-diamino-4-nitrobenzene was found to produce two distinct regioisomers, which could be separated by column chromatography. rsc.org This highlights that while some reactions may yield mixtures, purification techniques can isolate the desired isomer. For the synthesis of this compound, achieving the correct benzo[a]phenazine-5,6-dione regioisomer is the critical step before the subsequent thionation.
Green Chemistry Principles in Synthetic Design
The synthesis of phenazine derivatives has increasingly incorporated the principles of green chemistry to reduce environmental impact and improve efficiency. numberanalytics.comfrontiersin.org Key strategies include the use of eco-friendly solvents, solvent-free conditions, reusable catalysts, and energy-efficient methods like microwave irradiation. rasayanjournal.co.intandfonline.com
Green Solvents and Catalysts: Traditional organic solvents are often replaced with greener alternatives such as water, polyethylene glycol (PEG), glycerol, or ionic liquids. nih.govnih.govmdpi.com For example, multicomponent syntheses of benzo[a]phenazine derivatives have been successfully carried out in PEG-400 or ethanol/water mixtures. nih.govnih.gov The use of biodegradable and reusable catalysts, like caffeine or theophylline, further enhances the green credentials of these synthetic routes. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govtandfonline.com Many green syntheses of benzo[a]phenazine analogs utilize microwave irradiation, frequently under solvent-free conditions, which aligns with the principles of waste prevention and energy efficiency. tandfonline.comtandfonline.com
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the starting materials, are a cornerstone of green phenazine synthesis. nih.govresearchgate.net Numerous one-pot, four-component reactions for the synthesis of complex phenazine-based heterocycles have been reported, showcasing high atom economy and procedural simplicity. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton (1H) NMR for Aromatic and Aliphatic Resonance Assignments
A ¹H NMR spectrum of 7,12-dihydrobenzo[a]phenazine-5,6-dithione would be expected to show distinct signals corresponding to the aromatic protons on the benzo and phenazine (B1670421) rings, as well as signals for the protons on the dihydrophenazine ring. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing the substitution pattern and connectivity of the protons. The protons on the partially saturated dihydrophenazine ring would appear in a more upfield region compared to the fully aromatic protons.
Representative ¹H NMR Data Table (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons |
Carbon-13 (13C) NMR for Carbon Skeletal Elucidation
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbons in the aromatic rings, the carbons of the C=S (thione) groups, and the sp³-hybridized carbons in the dihydrophenazine ring. The chemical shifts of the thione carbons would be a key diagnostic feature, typically appearing significantly downfield.
Representative ¹³C NMR Data Table (Hypothetical)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Aromatic Carbons |
| Data not available | Thione Carbons (C=S) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (¹H-¹H correlations).
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), helping to piece together the entire molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds in the dihydrophenazine ring, C-H bonds of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the prominent C=S stretching vibration of the dithione groups.
Representative FT-IR Data Table (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Medium-Weak | N-H Stretch |
| Data not available | Strong | Aromatic C-H Stretch |
| Data not available | Medium-Strong | C=C/C=N Stretch |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy would provide complementary information to FT-IR. The C=S stretching vibration, which is often weak in FT-IR, can be strong in the Raman spectrum. The spectrum would also be rich in signals from the aromatic backbone, providing a detailed vibrational fingerprint of the molecule.
Representative Raman Spectroscopy Data Table (Hypothetical)
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Strong | Aromatic Ring Vibrations |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of novel compounds. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass. The theoretical exact mass of this compound (C₁₆H₁₀N₂S₂) is 294.0339 g/mol . An experimental HRMS value matching this theoretical mass would provide strong evidence for the compound's successful synthesis.
The fragmentation pattern, typically analyzed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the molecule's structural stability. It is anticipated that fragmentation would involve the loss of sulfur atoms or fragments of the heterocyclic rings. Comparing the fragmentation of the dithione to its oxygen-containing counterpart, benzo[a]phenazine-5,6-dione (B182211), could reveal differences in the relative bond strengths of C=S versus C=O within this specific molecular framework.
| Technique | Expected Data for C₁₆H₁₀N₂S₂ | Purpose |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ at m/z 295.0417 | Confirmation of Molecular Formula |
| Tandem MS (MS/MS) | Fragmentation ions (e.g., loss of S, CS) | Structural Elucidation & Stability Analysis |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Obtaining suitable crystals of this compound would be a critical step in its full characterization.
Conformational Analysis in the Crystalline State
The crystal structure would reveal precise bond lengths, bond angles, and dihedral angles. A key feature of interest would be the planarity of the fused ring system. While the phenazine core is largely planar, the dihydro- portion and the exocyclic dithione groups could introduce conformational distortions. For related phenazine structures, a near-planar core is often observed. nih.gov Analysis would focus on the torsion angles involving the C=S bonds and the degree of any puckering in the dihydro-phenazine ring.
Intermolecular Interactions and Crystal Packing
| Crystallographic Parameter | Information Gained |
| Unit Cell Dimensions | Crystal system and density |
| Bond Lengths (e.g., C=S, C-N) | Insight into bonding and electronic structure |
| Dihedral Angles | Conformational planarity and distortions |
| Intermolecular Distances | Identification of π-π stacking and H-bonding |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of a molecule. These methods provide information on electronic transitions and the fate of excited states.
Electronic Transitions and Photophysical Properties
The UV-Vis absorption spectrum of this compound is predicted to show characteristic bands corresponding to π-π* and potentially n-π* electronic transitions. The replacement of oxygen in the dione (B5365651) analogue with sulfur is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima due to the higher energy of the sulfur lone pairs and the lower energy of the π* orbitals of the C=S bond.
Photophysical properties such as the fluorescence quantum yield and excited-state lifetime would be measured to assess the compound's emissive character. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural reorganization between the ground and excited states. The presence of heavy sulfur atoms could enhance intersystem crossing to the triplet state, potentially leading to phosphorescence, a phenomenon observed in some phenothiazine (B1677639) derivatives. researchgate.net Dual emission, while possible, is not commonly anticipated for this class of molecules unless specific structural features or environmental conditions promote it.
Solvent Effects on Spectroscopic Signatures
The influence of solvent polarity on the absorption and emission spectra (solvatochromism) can reveal information about the change in dipole moment upon electronic excitation. By measuring the spectra in a range of solvents with varying polarity, one can determine if the excited state is more or less polar than the ground state. For instance, studies on related phenazine derivatives have shown that the emission maxima can be sensitive to the solvent environment. nih.gov A Lippert-Mataga plot could be used to quantify the change in dipole moment, providing deeper insight into the nature of the electronic transitions.
| Spectroscopic Property | Influencing Factors | Information Revealed |
| Absorption Maxima (λ_abs) | Conjugated system, functional groups | Electronic transition energies |
| Emission Maxima (λ_em) | Solvent polarity, structural rigidity | Nature of the excited state |
| Stokes Shift | Molecular reorganization upon excitation | Excited-state geometry changes |
| Quantum Yield (Φ_f) | Non-radiative decay pathways | Emission efficiency |
| Solvent Effects | Change in dipole moment | Ground vs. Excited state polarity |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of chemical species that possess unpaired electrons, such as radical intermediates. In the context of this compound, EPR studies would be instrumental in elucidating the electronic structure and spin density distribution of its radical anion or cation, which can be formed through redox reactions. The presence of nitrogen and sulfur atoms in the molecular framework is expected to give rise to characteristic hyperfine interactions, providing valuable insights into the delocalization of the unpaired electron.
The hyperfine coupling constants (a) arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, ³³S). The magnitude of these constants is proportional to the spin density at the respective nucleus and provides a map of the unpaired electron's distribution within the radical.
Detailed Research Findings:
Research on related phenazine and dithione systems provides a basis for predicting the EPR characteristics of this compound radical intermediates.
Sulfur-containing Radicals: The presence of the dithione group is expected to significantly influence the EPR spectrum. Sulfur-containing radicals often exhibit larger g-value anisotropies due to the larger spin-orbit coupling constant of sulfur compared to carbon or nitrogen. If the unpaired electron has significant density on the sulfur atoms, hyperfine coupling to ³³S (I = 3/2, 0.75% natural abundance) could potentially be observed, though it would likely require isotopic enrichment.
Computational Studies: In the absence of direct experimental data, Density Functional Theory (DFT) calculations are a valuable tool for predicting EPR parameters such as g-values and hyperfine coupling constants. Such calculations on the radical anion of this compound would be expected to show significant spin density delocalized over both the phenazine and dithione moieties.
Hypothetical EPR Data for the Radical Anion of this compound:
Based on the analysis of related compounds, a hypothetical set of EPR parameters for the radical anion of this compound can be proposed. These values are illustrative and would require experimental verification.
Table 1: Predicted Isotropic g-value and Hyperfine Coupling Constants (in Gauss) for the Radical Anion of this compound
| Parameter | Predicted Value | Interacting Nuclei |
| g-iso | ~2.004 | - |
| a(¹⁴N) | 2.5 - 3.5 | 2N (positions 7, 12) |
| a(¹H) | 0.5 - 2.0 | Protons on the benzo ring |
| a(¹H) | 0.1 - 1.0 | Protons on the phenazine core |
| a(³³S) | 8.0 - 12.0 | 2S (positions 5, 6) |
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for phenazine (B1670421) derivatives have been successfully employed to understand their electronic structure, spectroscopic properties, and reactivity. researchgate.netrsc.orgmdpi.comnih.gov While specific DFT data for 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is not abundant in publicly available literature, the established methodologies for related compounds provide a robust framework for its theoretical investigation.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.
In theoretical studies of various phenazine and bisphenazine systems, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-31+G*, have been employed to determine the HOMO and LUMO energy levels. researchgate.netrsc.org For this compound, the presence of the electron-withdrawing dithione group is expected to significantly influence its electronic properties. The sulfur atoms, with their lone pairs and potential for d-orbital participation, would likely play a significant role in the composition of the frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenazine Derivative (based on related systems)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -3.2 |
Note: This data is illustrative and based on typical values for substituted phenazine systems. The actual values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, an MESP analysis would likely reveal regions of high electron density (negative potential) around the nitrogen and sulfur atoms of the phenazine and dithione moieties, respectively. This is due to the lone pairs of electrons on these heteroatoms. The hydrogen atoms of the dihydro- form and the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. NBO analysis can quantify the extent of electron delocalization through the stabilization energies associated with donor-acceptor interactions between filled and empty orbitals.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) can aid in the assignment of experimental spectra. DFT methods, such as the GIAO (Gauge-Including Atomic Orbital) approach, are commonly used for this purpose. For this compound, predicted chemical shifts would be influenced by the electron density around each nucleus, which is in turn affected by the presence of the heteroatoms and the aromatic currents.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorption bands corresponding to π-π* and n-π* transitions within the conjugated phenazine system, with the dithione group potentially introducing new transitions.
Table 2: Illustrative Predicted Spectroscopic Data for a Phenazine Derivative
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic) | 7.5 - 8.5 ppm |
| ¹³C NMR Chemical Shift (aromatic) | 120 - 145 ppm |
Note: These values are illustrative and based on general expectations for similar aromatic systems. Specific calculations are needed for this compound.
DFT calculations can also be used to estimate various thermochemical properties of a molecule, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. The heat of formation, for instance, provides a measure of the energy stored in the molecule's chemical bonds.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the molecule's conformational landscape and its interactions with a solvent.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
While direct molecular docking studies on this compound are not extensively available in the public domain, research on structurally related benzo[a]phenazine (B1654389) derivatives provides significant insights into their potential biological target interactions. nih.govrsc.org These studies often focus on targets such as topoisomerases, which are crucial enzymes in DNA replication and repair, making them a key target for anticancer drugs. rsc.orgrsc.org
Ligand-Protein Binding Mechanisms and Affinities
The binding of benzo[a]phenazine derivatives to protein targets is typically characterized by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking. The specific binding mechanism and affinity are highly dependent on the nature and position of substituent groups on the benzo[a]phenazine core.
For instance, studies on other phenazine derivatives have shown that the introduction of alkylamino side chains can significantly influence their binding affinity and inhibitory activity against enzymes like topoisomerase I and II. rsc.org Molecular docking simulations of these related compounds have revealed their ability to fit within the binding pockets of these enzymes, leading to the stabilization of the enzyme-DNA complex and subsequent inhibition of enzyme activity. nih.gov
Table 1: Predicted Binding Affinities of this compound with Various Biological Targets
| Biological Target | Predicted Binding Affinity (kcal/mol) |
| Topoisomerase I | Data not available |
| Topoisomerase II | Data not available |
| Bcr-Abl Tyrosine Kinase | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes, as specific studies on this compound were not found.
Identification of Critical Binding Residues
The identification of critical amino acid residues within the binding site of a protein that interact with a ligand is a key outcome of molecular docking studies. These residues are crucial for the stability of the ligand-protein complex and for the biological activity of the ligand.
In studies of related benzo[a]phenazine compounds, specific amino acid residues in the active sites of topoisomerase I and II have been identified as critical for binding. nih.gov These interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. The dithione groups in this compound would be expected to play a significant role in forming hydrogen bonds with appropriate amino acid residues in a target protein.
Table 2: Critical Amino Acid Residues in the Binding of this compound to Biological Targets
| Biological Target | Critical Interacting Amino Acid Residues |
| Topoisomerase I | Data not available |
| Topoisomerase II | Data not available |
| Bcr-Abl Tyrosine Kinase | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes, as specific studies on this compound were not found.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools in drug design for predicting the activity of new chemical entities and for optimizing lead compounds.
No specific QSAR models for this compound were identified in the reviewed literature. However, QSAR studies on other classes of heterocyclic compounds, including phenazine derivatives, have been successfully developed. researchgate.netptfarm.pl These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological activity. A well-constructed QSAR model can provide valuable insights into the structural requirements for a compound to exhibit a desired biological effect.
Table 3: Hypothetical QSAR Model for the Biological Activity of this compound
| Dependent Variable | Independent Variables (Descriptors) |
| Biological Activity (e.g., IC50) | Molecular Weight, LogP, Dipole Moment |
Note: The data in this table is hypothetical and for illustrative purposes, as specific QSAR studies on this compound were not found.
Coordination Chemistry and Metal Complexation
Chelation Properties of the Dithione Moiety and Phenazine (B1670421) Nitrogen Atoms
The coordination behavior of 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is predicted to be dominated by two key features: the sulfur atoms of the dithione group and the nitrogen atoms of the phenazine ring system.
The dithione moiety is the neutral form of a 1,2-dithiolene ligand, a class of "non-innocent" ligands known for their ability to exist in multiple oxidation states (dithione, semiquinone, and dithiolate). This redox activity allows for the formation of metal complexes where the electronic charge is delocalized between the metal center and the ligand, leading to unique electronic and magnetic properties. rsc.org The sulfur atoms of the dithione group are expected to act as soft donors, exhibiting a strong affinity for soft metal ions. They can chelate to a metal center to form a stable five-membered ring, a common coordination mode for dithiolene-type ligands. nih.gov
The phenazine portion of the molecule contains two nitrogen atoms in a pyrazine (B50134) ring. These nitrogen atoms are potential coordination sites, capable of acting as a bidentate N,N'-chelating ligand to a metal center. The coordination of the phenazine nitrogen atoms has been observed in numerous metal complexes, where they contribute to the electronic properties and stability of the resulting compounds. scispace.comresearchgate.net The planarity of the phenazine system can also facilitate π-stacking interactions, which can be influential in the solid-state structures of its metal complexes. researchgate.net
Given these characteristics, this compound can be considered a multidentate ligand with the potential for versatile coordination modes. It could coordinate to a metal center through the dithione sulfur atoms, the phenazine nitrogen atoms, or potentially as a bridging ligand connecting multiple metal centers.
Synthesis and Characterization of Metal Complexes with this compound
While specific synthetic procedures for metal complexes of this compound are not documented, general methods for the synthesis of metal dithiolene and phenazine complexes can be extrapolated.
The synthesis of metal dithiolene complexes often involves the reaction of a metal salt with a dithiolene ligand precursor. itn.pt By analogy, a potential route to complexes of this compound could involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would likely be crucial in isolating the desired product.
Another common method for synthesizing phenazine-based metal complexes is the condensation of a metal-coordinated diamine with a suitable dicarbonyl compound. researchgate.net A plausible synthetic strategy for a complex of this compound could involve a template synthesis, where a metal ion directs the condensation of a precursor diamine with a suitable sulfur-containing diketone.
The characterization of any resulting metal complexes would rely on a combination of standard analytical techniques. Elemental analysis would confirm the stoichiometry of the complex. Infrared (IR) spectroscopy would be valuable for identifying the coordination of the dithione and phenazine moieties by observing shifts in their characteristic vibrational frequencies upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could provide information about the structure of diamagnetic complexes in solution. nih.govnih.gov
Spectroscopic (e.g., UV-Vis, EPR) and Structural Analysis of Metal Complexes
The spectroscopic and structural properties of metal complexes derived from this compound are anticipated to be rich and informative, stemming from the electronic nature of the ligand.
UV-Vis Spectroscopy: Metal dithiolene complexes are known for their intense electronic transitions, often in the visible and near-infrared (NIR) regions. rsc.orgresearchgate.net These are typically assigned as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand transitions. rsc.org Complexes of this compound are expected to exhibit similar behavior, with the position and intensity of the absorption bands being sensitive to the metal ion, its oxidation state, and the coordination environment. The extended π-system of the phenazine core is also likely to contribute to the electronic absorption spectrum. researchgate.net
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool for studying paramagnetic complexes of this compound. mdpi.com For complexes with a non-zero electron spin, EPR can provide detailed information about the electronic structure, including the distribution of unpaired electron density between the metal and the ligand. This would be particularly insightful given the non-innocent nature of the dithione ligand. mdpi.com
Structural Analysis: Single-crystal X-ray diffraction would be the definitive method for determining the solid-state structure of these complexes. nih.govresearchgate.net This would reveal the precise coordination geometry around the metal center, the bond lengths and angles of the coordinated ligand, and any intermolecular interactions such as π-stacking. researchgate.net Such structural data is essential for understanding the electronic and magnetic properties of the complexes.
| Spectroscopic Technique | Anticipated Information | Analogous System Findings |
| UV-Vis Spectroscopy | MLCT, LMCT, and intraligand charge transfer bands. | Intense absorptions in the visible and NIR regions are characteristic of metal dithiolene complexes. rsc.orgresearchgate.net |
| EPR Spectroscopy | Electronic structure and spin distribution in paramagnetic complexes. | Provides evidence for the non-innocent character of dithiolene ligands. mdpi.commdpi.com |
| X-ray Diffraction | Coordination geometry, bond parameters, and intermolecular interactions. | Reveals diverse coordination modes and the presence of π-stacking in phenazine complexes. researchgate.netnih.govresearchgate.net |
Electronic and Magnetic Properties of Derived Complexes
The electronic and magnetic properties of metal complexes of this compound are expected to be highly tunable and intriguing, largely due to the redox-active nature of the dithione ligand.
The electronic properties, such as electrical conductivity, are also expected to be of interest. Metal dithiolene complexes have been extensively studied for their potential as molecular conductors and have even shown superconductivity in some cases. itn.pted.ac.uk The extended π-conjugation of the this compound ligand could facilitate intermolecular charge transport, potentially leading to materials with significant electrical conductivity. researchgate.net
| Property | Influencing Factors | Potential Characteristics |
| Electronic Properties | Metal identity, ligand oxidation state, solid-state packing. | Molecular conductors, semiconductors. itn.ptresearchgate.neted.ac.uk |
| Magnetic Properties | Metal spin state, intermolecular interactions. | Paramagnetism, antiferromagnetism, or ferromagnetism. itn.ptmdpi.comresearchgate.net |
Applications of Metal Complexes in Catalysis and Materials Science
While the applications of metal complexes of this compound have yet to be explored, the known applications of related metal dithiolene and phenazine complexes suggest several promising avenues of research.
Catalysis: Metal complexes are widely used as catalysts in a vast array of chemical transformations. numberanalytics.comorientjchem.org Metal dithiolene complexes have shown catalytic activity in reactions such as hydrofunctionalization. mdpi.com The combination of a redox-active dithione moiety and a phenazine scaffold could lead to catalysts with unique reactivity, potentially in oxidation or reduction reactions. nih.govnih.govresearchgate.net
Materials Science: The unique electronic and photophysical properties of phenazine and dithiolene complexes make them attractive for applications in materials science. numberanalytics.com Phenazine derivatives have been investigated for use in organic electronics, such as in organic light-emitting diodes (OLEDs) and as electrode materials for batteries. researchgate.net Metal dithiolene complexes have been explored for their conducting and magnetic properties, with potential applications in molecular electronics and spintronics. itn.pted.ac.uk The metal complexes of this compound could potentially combine these properties, leading to multifunctional materials. rsc.org
Applications in Advanced Materials Science
Organic Semiconductor Development
The development of organic semiconductors is crucial for next-generation flexible electronics, and phenazine-based structures are prime candidates. The extended π-conjugation in the benzo[a]phenazine (B1654389) core is a fundamental prerequisite for charge transport. Research on related isomers, such as benzo[b]phenazine (B13996840), has demonstrated their effectiveness. For instance, a series of small-molecule acceptors based on a benzo[b]phenazine core were synthesized for use in organic solar cells (OSCs). rsc.org It was found that modifying the periphery of the phenazine (B1670421) core, such as through chlorination or bromination, improved molecular packing and enhanced charge transport, leading to high power conversion efficiencies up to 16.64%. rsc.org This highlights the tunability of the phenazine framework for semiconductor applications.
Furthermore, the dihydro- form of the phenazine core is explicitly leveraged in energy storage. Polymers based on 5,12-dihydrobenzo[b]phenazine have been developed as cathode materials for lithium-ion batteries. acs.org These materials exhibit high discharge voltages and excellent stability, attributed to the stable redox chemistry of the phenazine unit and the charge delocalization offered by the extended conjugation. acs.org This suggests that 7,12-Dihydrobenzo[a]phenazine-5,6-dithione, possessing the same dihydro-core, could be a valuable building block for organic battery electrodes.
Optoelectronic Device Fabrication
Phenazine derivatives have emerged as exceptional materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and tunable electronic properties make them excellent acceptors in donor-acceptor type emitters. Specifically, derivatives of dibenzo[a,c]phenazine (B1222753), a close isomer of the benzo[a]phenazine core, have been used to create highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgtorvergata.itchemrxiv.orgkit.edu
In these systems, the dibenzo[a,c]phenazine unit acts as the electron acceptor, and by attaching different electron-donating groups, the emission color can be precisely tuned across the visible spectrum, from green to orange and deep-red. rsc.orgtorvergata.itchemrxiv.orgkit.edu This modular design allows for the creation of materials with high photoluminescence quantum yields and fast reverse intersystem crossing (RISC), which are critical for high-efficiency OLEDs. rsc.org Devices fabricated with these materials have achieved excellent performance, with external quantum efficiencies (EQE) reaching up to 23.8%. rsc.org
The performance of these related phenazine emitters underscores the potential of the benzo[a]phenazine scaffold for optoelectronics. The introduction of dithione groups in this compound would further modify the electronic energy levels (HOMO/LUMO) and could lead to novel emissive properties.
Table 1: Performance of OLEDs using Dibenzo[a,c]phenazine-Based Emitters This table showcases the performance of various emitters based on the related dibenzo[a,c]phenazine core, demonstrating the platform's potential.
| Emitter Compound Name | Donor Group | Host Material | Max. External Quantum Efficiency (EQEmax) | Electroluminescence Max. (λEL) |
| 2DMAC-BP-F | 9,9-dimethylacridine | mCBP | 21.8% | 585 nm (Orange-Red) |
| 2PXZ-BP-F | 10H-phenoxazine | mCBP | 12.4% | 605 nm (Red) |
| 2DTCZ-BP-F | 3,6-di-tert-butyl-9H-carbazole | mCBP | 2.1% | 518 nm (Green) |
| DMAC-11-DPPZ | 9,9-dimethylacridine | DPEPO | 23.8% | - |
| PXZ-11-DPPZ | 10H-phenoxazine | DPEPO | 13.7% | - |
Data sourced from multiple studies on dibenzo[a,c]phenazine derivatives. rsc.orgtorvergata.itchemrxiv.orgkit.edursc.org
Fluorescent Probes and Chemosensors
The inherent fluorescence of many phenazine derivatives makes them suitable for sensing applications. A key property for some fluorescent probes is Aggregation-Induced Emission (AIE), where molecules that are non-emissive in solution become highly fluorescent upon aggregation. The facile synthesis of phenazine-based luminogens that exhibit AIE has been demonstrated, showing their potential for developing advanced sensors. nih.gov
Additionally, the phenomenon of photochromism, where a molecule changes color upon exposure to light, has been observed in phenazine-2,3-diol derivatives. rsc.org This change is based on a keto-enol tautomerization that occurs in the excited state, leading to a visible color change from colorless to orange. rsc.org This principle of light-induced structural and optical change is fundamental to many photo-responsive sensors and materials. Given that this compound contains a photosensitive dihydrophenazine core and thione groups (which can participate in thione-thiol tautomerism), it is a candidate for the development of novel chemosensors.
Functional Dyes for Diverse Applications
The extended aromatic system of phenazines typically results in them being colored compounds, making them useful as dyes. As noted in the optoelectronics section, derivatives of dibenzo[a,c]phenazine have been developed as highly efficient green, orange, and red emitters, effectively acting as functional dyes within OLEDs. chemrxiv.orgkit.edu The ability to tune the emission color by modifying the donor groups attached to the phenazine acceptor core is a testament to their versatility as a dye platform. rsc.orgtorvergata.it
The synthesis of various benzo[a]phenazine derivatives, such as 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, further illustrates the chemical tractability of this framework for creating new chromophores. nih.gov The introduction of sulfur atoms, as in a dithione, is known to significantly alter the absorption and emission properties of a chromophore, often causing a bathochromic (red) shift in color. This suggests that this compound could function as a unique dye with distinct spectral properties.
Catalytic Applications (e.g., photocatalysis, selective oxidation)
The reversible redox chemistry between phenazine and its reduced 5,10-dihydrophenazine (B1199026) form is central to its utility in catalysis. nih.gov This redox-active nature is leveraged in nature, where phenazine metabolites act as electron shuttles in microbial processes. nih.govrsc.orgnih.gov
This principle has been applied in materials science by incorporating phenazine units into conjugated microporous polymers for the photocatalytic production of hydrogen peroxide (H₂O₂). nih.gov In this system, the phenazine moiety acts as a highly effective electron transfer mediator, significantly enhancing photocatalytic activity. nih.gov The 7,12-dihydrobenzo[a]phenazine core of the target compound is the reduced, electron-rich form, making it an ideal starting point for photocatalytic cycles where it can act as a photo-reductant.
Furthermore, diaryl dihydrophenazines have been successfully employed as organic photoredox catalysts in atom transfer radical polymerization (O-ATRP), one of the most powerful methods for creating well-defined polymers. researchgate.net These catalysts can be activated by light to initiate polymerization, offering a metal-free alternative to traditional systems. researchgate.net The discovery of photo-redox properties in novel phenazines like the dermacozines further expands the scope of these molecules as a platform for developing new photocatalytic systems. rsc.org
Biological Activity and Mechanistic Studies Excluding Clinical Data, Dosage, Safety, and Adverse Effects
Antimicrobial Activity Profile
The antimicrobial potential of phenazine (B1670421) derivatives is well-documented, with various analogs exhibiting activity against a range of microbial pathogens. chemijournal.combohrium.comresearchgate.netrsc.org The introduction of different functional groups to the phenazine core can significantly modulate this activity.
Derivatives of the benzo[a]phenazine (B1654389) scaffold have demonstrated notable antibacterial properties. For instance, certain novel benzo[a]pyridazino[3,4-c]phenazine derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, a library of bromophenazine analogs inspired by natural phenazine antibiotics exhibited potent antibacterial effects against S. aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) in the low micromolar range. rsc.org Some phenazine derivatives have also been evaluated against Gram-negative bacteria such as Escherichia coli. chemijournal.com The mechanism of action for many phenazines involves the generation of reactive oxygen species (ROS), which can lead to broad-spectrum antimicrobial effects. bohrium.com
It is important to note that no specific data exists for the antibacterial activity of 7,12-Dihydrobenzo[a]phenazine-5,6-dithione against these strains.
The antifungal activity of phenazine compounds has also been a subject of research. Studies on various synthesized phenazine derivatives have reported activity against fungal pathogens like Candida albicans. chemijournal.com For example, a series of novel phenazine derivatives were assessed for their antifungal potential, with some showing moderate zones of inhibition against C. albicans. chemijournal.com Furthermore, related heterocyclic compounds, such as 5/6-arylamino-4,7-dioxobenzothiazoles, have exhibited potent antifungal activities against Candida species and Aspergillus niger. bohrium.com
Specific antifungal data for this compound is not available.
The ability of bacteria to form biofilms is a significant factor in their pathogenicity and resistance to antibiotics. Some derivatives of benzo[a]phenazine have been investigated for their ability to inhibit biofilm formation. For instance, certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives were shown to have moderate to good antibiofilm activity against several bacterial strains.
There is no research specifically detailing the antibiofilm formation inhibition properties of this compound.
The mechanisms underlying the antimicrobial action of phenazine derivatives are diverse. A primary mechanism is their redox activity, which allows them to accept and donate electrons, leading to the production of reactive oxygen species (ROS) that can damage cellular components. bohrium.comnih.gov Some phenazines are known to interfere with microbial energy metabolism and iron homeostasis. nih.gov While DNA gyrase and pyruvate (B1213749) kinase are known antimicrobial targets, specific inhibition of these enzymes by this compound has not been reported. However, other heterocyclic compounds have been shown to target these pathways.
No mechanistic studies have been published for this compound.
Antitumor and Anticancer Research (in vitro studies)
The cytotoxic potential of benzo[a]phenazine derivatives against various cancer cell lines is an active area of research. researchgate.netrsc.org The planar structure of the phenazine ring system allows for intercalation into DNA, which is a common mechanism of action for many anticancer agents.
Several studies have reported the in vitro cytotoxicity of various benzo[a]phenazine derivatives. For example, certain benzo[a]phenazine derivatives with alkylamino side chains at the C-5 position have shown good antiproliferative activity against HeLa (cervical), A549 (lung), MCF-7 (breast), and HL-60 (leukemia) cancer cell lines, with IC50 values in the 1–10 μM range. rsc.orgnih.gov Mechanistic studies on these compounds suggested they act as dual inhibitors of topoisomerase I and II. rsc.org Other research has indicated that some phenazine derivatives can trigger ferroptosis in breast cancer cells. nih.gov Sulfur-containing compounds, more broadly, have also been evaluated for their anticancer activities against a variety of cell lines, including those from colorectal and liver cancers. researchgate.netnih.govresearchgate.net
In Vitro Cytotoxicity of Selected Benzo[a]phenazine Derivatives
| Compound Class | Cancer Cell Lines Tested | Reported Activity (IC50) | Reference(s) |
| Benzo[a]phenazine derivatives with C-5 alkylamino side chains | HeLa, A549, MCF-7, HL-60 | 1–10 μM | rsc.orgnih.gov |
| Benzo[a]pyridazino[3,4-c]phenazine derivatives | KB, HepG2, Lu1, MCF7 | Good cytotoxic activities | nih.gov |
| Phenazine derivatives (CPUL119, CPUL129, CPUL149) | Breast cancer cells | Attenuated stemness | nih.gov |
It is critical to reiterate that no specific in vitro cytotoxicity data for this compound against any cancer cell line has been published.
Cellular and Molecular Mechanisms of Action
The biological effects of benzo[a]phenazine derivatives are multifaceted, involving the induction of programmed cell death, interference with the cell cycle and DNA replication, inhibition of crucial enzymes, generation of reactive oxygen species, and modulation of key signaling pathways.
Certain benzo[a]phenazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on a series of benzo[a]phenazine derivatives have demonstrated their ability to trigger this process through the activation of caspases, which are key executioner enzymes in the apoptotic cascade. Specifically, treatment of HL-60 human leukemia cells with these derivatives led to the activation of caspase-3/7, a central event in the apoptotic pathway. rsc.org This activation signifies the commitment of the cell to undergo apoptosis.
The apoptotic process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. While direct modulation of the Bcl-2 family by this compound has not been explicitly detailed in available research, the activation of downstream caspases suggests an upstream event that shifts the balance towards a pro-apoptotic state. rsc.org The mitochondrial pathway of apoptosis is a common route that involves the release of cytochrome c from the mitochondria, often regulated by Bcl-2 family proteins, leading to the formation of the apoptosome and subsequent caspase activation.
Interference with the normal progression of the cell cycle is a common mechanism of action for anticancer agents. Some derivatives of benzo[a]phenazin-5-ol are noted to induce cell cycle inhibition, which can prevent cancer cells from proliferating. researchgate.net This suggests that compounds based on the benzo[a]phenazine skeleton may have the ability to arrest cells at specific checkpoints in the cell cycle, such as the G1 phase, preventing them from entering the DNA synthesis (S) phase. However, specific studies detailing the effects of this compound on cell cycle progression are not extensively available.
The inhibition of DNA synthesis is a critical target for cancer chemotherapy. While direct evidence for the inhibition of DNA synthesis by this compound is not prominent in the reviewed literature, the activity of related compounds as topoisomerase inhibitors suggests an indirect mechanism of disrupting DNA replication. rsc.org Topoisomerases are essential for resolving DNA topological challenges during replication, and their inhibition can lead to DNA damage and a halt in DNA synthesis.
Benzo[a]phenazine derivatives have been identified as inhibitors of several key enzymes involved in cellular processes critical for cancer cell survival and proliferation.
Topoisomerase I and II: A series of benzo[a]phenazine derivatives bearing alkylamino side chains at the C-5 position have been identified as dual inhibitors of both topoisomerase I and topoisomerase II. rsc.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The study revealed that these compounds act as topoisomerase I poisons by stabilizing the enzyme-DNA cleavage complex, and as catalytic inhibitors of topoisomerase II by interfering with its ATPase activity. rsc.org
C-Kit Kinase: The C-Kit receptor tyrosine kinase is a key player in intracellular signaling pathways that govern cell growth, differentiation, and survival. Mutations leading to its constitutive activation are implicated in various cancers. A study involving molecular docking has explored the inhibitory potential of benzo[a]phenazin-5-ol derivatives against C-Kit kinase, suggesting that this class of compounds could act as pharmacophores for inhibiting this enzyme. researchgate.net
Acetylcholinesterase: There is no specific information in the reviewed literature detailing the inhibition of acetylcholinesterase by this compound. Acetylcholinesterase inhibitors are primarily investigated for the treatment of neurodegenerative diseases like Alzheimer's. nih.govbioassaysys.com
Table 1: Enzyme Inhibition by Benzo[a]phenazine Derivatives
| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Reference |
| Benzo[a]phenazine derivatives with C-5 alkylamino side chains | Topoisomerase I & II | Topo I poison and Topo II catalytic inhibition | rsc.org |
| Benzo[a]phenazin-5-ol derivatives | C-Kit Kinase | Potential pharmacophore for inhibition (based on molecular docking) | researchgate.net |
This table is based on data for related benzo[a]phenazine derivatives, not specifically this compound.
Some phenazine compounds are known to undergo bioreductive activation, leading to the formation of radical intermediates that can generate reactive oxygen species (ROS) such as the hydroxyl radical (•OH). nih.gov This can induce oxidative stress and cause damage to cellular components, including DNA. nih.gov Furthermore, a review on lawsone-based benzo[a]phenazin-5-ol derivatives notes that these compounds can be effective against reactive oxygen species, indicating an involvement in redox processes. nih.gov This suggests that the benzo[a]phenazine core structure has the potential to participate in reactions that influence the cellular redox environment.
While direct evidence for the modulation of specific signaling pathways like NF-κB, COX-2, or MAPK by this compound is not available in the reviewed scientific literature, the inhibition of upstream signaling molecules like C-Kit kinase by related benzo[a]phenazine derivatives implies a potential to interfere with these downstream pathways. researchgate.net For instance, C-Kit activation can trigger multiple signaling cascades, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.
Anti-inflammatory Activity
Phenazine derivatives have demonstrated notable anti-inflammatory potential, often linked to their ability to modulate inflammatory mediators like nitric oxide (NO). nih.gov Nitric oxide is a key signaling molecule in inflammatory processes; however, its excessive production by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. nih.gov
Research into phenazine compounds isolated from the deep-sea sediment-derived yeast-like fungus Cystobasidium laryngis has shown direct inhibition of NO production in test models. nih.gov Several derivatives of saphenic acid, which contains a phenazine core, were evaluated for their ability to inhibit NO production. The results indicated that the substitution pattern on the phenazine core significantly influences the inhibitory activity. nih.gov For instance, certain methylated and oxidized saphenic acid derivatives showed stronger inhibition of NO production compared to other analogues. nih.gov This suggests that the anti-inflammatory action of phenazine compounds can be finely tuned by chemical modifications. Some phenylethanoids have also been shown to reduce nitrite (B80452) accumulation through NO radical-scavenging activity, which may be a contributing mechanism for related heterocyclic compounds. nih.gov
The table below summarizes the inhibitory effects of several phenazine derivatives on nitric oxide production.
| Compound | Description | EC₅₀ (µM) for NO Inhibition |
| Compound 1 | Saphenic acid substituted with 2-amino benzoic acid | 46.8 |
| Saphenic acid (4) | A common phenazine derivative | >100 |
| Compound 5 | Phenazine with no functional group at C-6 | 76.1 |
| Compound 6 | Methylated saphenic acid | 19.6 |
| Compound 7 | Oxidized saphenic acid | 21.4 |
| Data sourced from a study on phenazine derivatives from Cystobasidium laryngis IV17-028. nih.gov |
Antioxidant Properties
The phenazine scaffold is redox-active, a characteristic that underpins much of its biological activity. This property allows phenazines to interfere with cellular redox processes. Almost all phenazines can undergo cellular redox cycling, which involves accepting electrons from cellular reductants like NADH and NADPH and then transferring them to molecular oxygen. asm.org This process can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide, which explains their broad-spectrum antibiotic effects. asm.org
The dihydro form of phenazines, such as 5,12-dihydrobenzo[b]phenazine (a structural isomer of the core of the title compound), is known to be susceptible to oxidation. nih.govrsc.org Studies on 5,12-dihydrobenzo[b]phenazine (DHBP) have shown that it can undergo photoactivated autocatalytic oxidation to form the fully aromatic benzo[b]phenazine (B13996840), a reaction that involves the formation of reactive oxygen species. nih.gov In one experiment, the presence of DHBP was found to suppress the electron paramagnetic resonance (EPR) signal of the stable radical TEMPO, suggesting that the dihydro-phenazine derivative can act as a reducing agent or radical scavenger in certain contexts. nih.gov This dual potential for both pro-oxidant (ROS generation) and antioxidant (radical scavenging) activity is a hallmark of many redox-cycling compounds, with the net effect depending on the specific molecular structure and the biological environment.
Exploration of Other Biological Potentials
The benzo[a]phenazine skeleton is a recurring motif in compounds with a wide range of biological activities, including antimalarial and neuro-active potential. nih.govresearchgate.net
Antimalarial Activity: Several studies have highlighted the promise of benzo[a]phenazine derivatives as antimalarial agents. researchgate.netnih.govnih.gov A notable example is the benzo[a]phenoxazine derivative SSJ-183, which demonstrated potent activity against the malaria parasite Plasmodium falciparum with an IC₅₀ value of 7.6 nM and cured infections in mouse models. nih.gov The synthesis and evaluation of related metabolites of SSJ-183 also showed comparable or even increased activity against both drug-sensitive and drug-resistant strains of the parasite. nih.gov This line of research underscores the potential of the core benzo[a]phenazine structure as a template for developing new and effective antimalarial drugs. nih.govnih.gov
Neuroprotective and Cytotoxic Potential: The broader class of phenazines has been investigated for neuroprotective effects. nih.gov Conversely, some derivatives have been studied for their cytotoxicity against central nervous system (CNS) cancer cells. For example, synthesized 6,11-dihydro-benzo[b]phenazine-6,11-dione derivatives (structural isomers) were evaluated for their antitumor activity. nih.gov One pyridophenazinedione compound showed an IC₅₀ value of 0.06 µM against human CNS tumor cells (XF 498), an activity 2.6 times higher than the standard drug doxorubicin (B1662922) in that assay. nih.gov While this demonstrates a cytotoxic rather than a protective effect, it highlights the potent bioactivity of the dihydro-phenazine dione (B5365651) scaffold within the CNS, indicating its potential for further investigation in neuropharmacology. Natural phenolic compounds, in general, are widely studied for their neuroprotective effects by modulating oxidative stress and inflammation in animal models of neurodegenerative diseases. nih.gov
Biosynthetic Pathways and Enzymes Related to Phenazine Production
Phenazine natural products are secondary metabolites produced by various bacteria, with their biosynthesis originating from the shikimic acid pathway. researchgate.netfrontiersin.org The universal precursor for the phenazine core structure is chorismic acid. researchgate.netnih.gov The conversion of chorismate into the phenazine scaffold is orchestrated by a conserved set of enzymes encoded by the phz gene operon (phzA-G). researchgate.netfrontiersin.org
The biosynthesis begins with the enzyme PhzE, which converts chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov Subsequently, the enzyme PhzD transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.netfrontiersin.org The pathway continues with the isomerization of DHHA by the enzyme PhzF. asm.org The key step in forming the tricycle is the condensation of two molecules of the resulting intermediate, a reaction catalyzed by the PhzA/B protein complex. usda.gov This catalysis is considered essential in vivo and works by orienting the two substrate molecules and stabilizing reaction intermediates. usda.gov The final steps to produce the initial phenazine product, phenazine-1-carboxylic acid (PCA), are catalyzed by the flavin-dependent oxidase PhzG. researchgate.net
The table below outlines the key enzymes in the core phenazine biosynthetic pathway.
| Enzyme | Gene | Function |
| PhzE | phzE | Catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov |
| PhzD | phzD | An isochorismatase that transforms ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.net |
| PhzF | phzF | Isomerizes DHHA to a highly reactive ketone precursor. asm.org |
| PhzA/B | phzA/B | Catalyzes the condensation of two precursor molecules to form the core tricyclic phenazine structure. usda.gov |
| PhzG | phzG | A flavin-dependent oxidase that catalyzes the final aromatization steps to form phenazine-1-carboxylic acid (PCA). researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Influence of Structural Modifications on Biological Activity
The biological activity of phenazine (B1670421) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Research on various phenazine analogs has demonstrated that even minor structural alterations can lead to significant changes in their antimicrobial, antifungal, and antitumor activities. nih.gov
The introduction of electron-withdrawing or electron-donating groups can modulate the redox properties of the phenazine ring system, which is often crucial for its biological action. For instance, in a series of phenazine-1-carboxamides, the presence of chloro substituents was found to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, the compound 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide demonstrated significant activity, suggesting that halogenation at these positions is favorable. nih.gov
In the context of 7,12-Dihydrobenzo[a]phenazine-5,6-dithione, the thione groups at positions 5 and 6 are expected to be key determinants of its biological profile. Thione and thiazole-containing heterocycles are known to possess a broad spectrum of biological activities. nih.govnih.govnih.gov The sulfur atoms can act as hydrogen bond acceptors and may chelate with metal ions in biological targets. Modifications to the benzo[a]phenazine (B1654389) core, such as the introduction of substituents on the aromatic rings, would likely impact the electronic distribution and steric profile of the entire molecule, thereby influencing its interaction with biological macromolecules.
| Core Structure | Modification | Observed Biological Activity Trend | Reference Compound(s) |
| Phenazine | Introduction of chloro groups at C6 and C9 | Enhanced antibacterial activity against MRSA | 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide |
| Thiophene-based heterocycles | Varies (e.g., pyrazole, pyridine (B92270) moieties) | Potent antifungal activity against Aspergillus fumigates | Compounds 9, 12, and 19 from the study |
| Thiazole-containing hybrids | Addition of strong electron-withdrawing groups (e.g., nitro) | Increased antibacterial and antifungal activity | Compounds 75, 78, 81, and 84 from the study |
Correlation Between Molecular Structure and Spectroscopic Characteristics
The spectroscopic properties of phenazine derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system of the benzo[a]phenazine core gives rise to characteristic absorption and emission spectra. The position and intensity of these spectral bands are sensitive to substituent effects and the solvent environment.
Studies on related dihydrobenzo[a]phenazine chromophores have shown that they can exhibit significant changes in their absorption spectra in response to pH, a phenomenon known as halochromism. researchgate.net This is attributed to the protonation or deprotonation of the nitrogen atoms in the phenazine ring, which alters the electronic structure of the molecule. researchgate.net For this compound, the presence of the thione groups is expected to introduce unique spectroscopic signatures. The n→π* and π→π* transitions associated with the C=S chromophores would likely appear at different wavelengths compared to their C=O (quinone) analogs.
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in interpreting the spectroscopic data of phenazine derivatives. researchgate.netnih.gov These calculations can predict the energies of electronic transitions and help assign the observed absorption and emission bands. researchgate.net For instance, in one study, the calculated vertical excitation and emission values for novel phenazine and thiazine (B8601807) compounds showed good agreement with experimental observations. researchgate.net Similar computational approaches could be employed to predict the UV-Vis spectrum of this compound and understand how structural modifications would affect its photophysical properties.
| Structural Feature | Spectroscopic Consequence | Example Compound Class |
| Extended π-conjugation in phenazine core | Characteristic UV-Vis absorption and fluorescence | Dihydrobenzo[a]phenazine chromophores |
| Protonation/deprotonation of phenazine nitrogens | Halochromism (pH-dependent spectral shifts) | Styryl-dihydro-benzo[a]phenazine chromophores |
| Presence of thione (C=S) groups | Unique n→π* and π→π* transitions | General thiono-heterocycles |
| Substituent effects on the aromatic rings | Shifts in absorption and emission maxima | Various substituted phenazines |
Rational Design Principles for Enhanced Efficacy or Specificity
The rational design of more potent and selective analogs of this compound hinges on a thorough understanding of its SAR. Based on findings from related heterocyclic systems, several design principles can be proposed.
One key strategy is the targeted modification of substituents on the benzo and phenazine rings. The introduction of specific functional groups can enhance binding affinity to a biological target through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For example, the incorporation of a benzyl (B1604629) group in certain imidazobenzodiazepin-6-ones suggested the presence of a hydrophobic pocket at the receptor site, leading to enhanced affinity. researchgate.net Similarly, strategic placement of substituents on the this compound scaffold could optimize its fit within a target's binding site.
Another important design consideration is the modulation of the molecule's electronic properties. The introduction of electron-withdrawing or electron-donating groups can alter the redox potential of the phenazine core, which may be critical for its mechanism of action. nih.gov For instance, a systematic computational and experimental study on phenazine derivatives for aqueous redox flow batteries identified that functionalization with multiple hydroxy groups at specific positions is crucial for tuning the redox potential. nih.gov
Furthermore, isosteric replacement of the thione groups with other functionalities, such as ketones (diones) or imines, could be explored to probe the importance of the sulfur atoms for biological activity and to fine-tune the molecule's physicochemical properties.
Computational SAR for Predictive Modeling
Computational chemistry has emerged as a powerful tool in drug discovery and materials science for predicting the properties of novel compounds and guiding synthetic efforts. For the this compound system, computational SAR studies can provide valuable insights where experimental data is lacking.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogs to correlate their structural features with their observed biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical equation that can predict the activity of new, unsynthesized compounds.
Molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its derivatives to a specific biological target. These simulations can help to rationalize observed SAR data and guide the design of new analogs with improved binding characteristics. For instance, docking studies of benzo[a]phenazin-5-ol derivatives against C-kit kinase revealed that specific compounds exhibited strong inhibitory effects and identified key hydrogen bonding interactions. researchgate.net
DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. researchgate.netnih.gov Such studies can help to understand the effect of different substituents on the molecule's properties and to predict the most promising candidates for synthesis and biological evaluation. A combined experimental and computational approach, as demonstrated in the study of phenazine derivatives for redox flow batteries, can be a highly effective strategy for the development of new functional molecules. nih.gov
Advanced Research Perspectives and Future Directions
Interdisciplinary Research in Chemical Biology and Materials ScienceWhile benzo[a]phenazine (B1654389) derivatives are noted for their biological activities, such as potential antitumor properties, specific interdisciplinary research in chemical biology or materials science focusing on 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is not documented.nih.gov
Compound Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
